N-(5-bromo-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
N-(5-bromo-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a bromine atom at the 5th position of the benzothiazole ring and an acetamide group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1,3-benzothiazol-2-yl)acetamide can be achieved through various synthetic pathways. One common method involves the reaction of 5-bromo-2-aminobenzothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve large-scale reactions using similar synthetic routes as described above. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Condensation Reactions: The acetamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Formation of N-(5-substituted-1,3-benzothiazol-2-yl)acetamide derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of amines or thiols.
Scientific Research Applications
N-(5-bromo-1,3-benzothiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent and other therapeutic applications.
Biological Research: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(5-bromo-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects. Molecular docking studies have shown that the compound can interact with various protein targets, highlighting its potential as a drug candidate .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromothiazol-2-yl)acetamide: Similar structure but with a thiazole ring instead of a benzothiazole ring.
N-(6-chlorobenzo[d]thiazol-2-yl)acetamide: Contains a chlorine atom instead of a bromine atom.
2-arylbenzothiazoles: A class of compounds with various substituents at the 2nd position of the benzothiazole ring.
Uniqueness
N-(5-bromo-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of both a bromine atom and an acetamide group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C9H7BrN2OS |
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Molecular Weight |
271.14 g/mol |
IUPAC Name |
N-(5-bromo-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H7BrN2OS/c1-5(13)11-9-12-7-4-6(10)2-3-8(7)14-9/h2-4H,1H3,(H,11,12,13) |
InChI Key |
BRFOMUAUYIUFTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)Br |
Origin of Product |
United States |
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